布非洛尔盐酸盐

描述

Bufuralol hydrochloride is a potent non-selective β-adrenoceptor antagonist with partial agonist activity . It is primarily metabolized by the cytochrome P450 (CYP) isoform CYP2D6 .

Molecular Structure Analysis

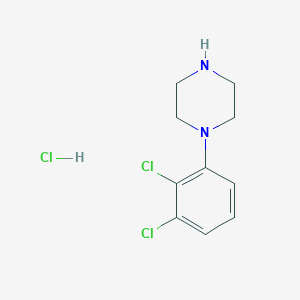

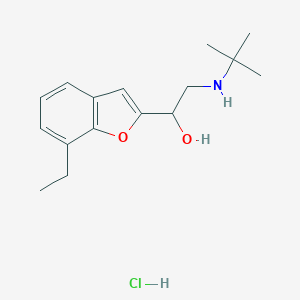

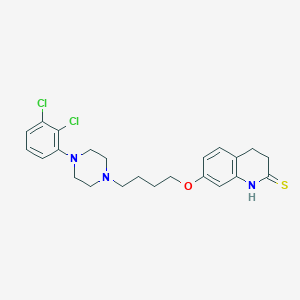

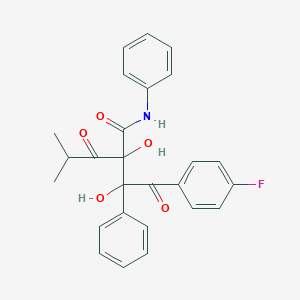

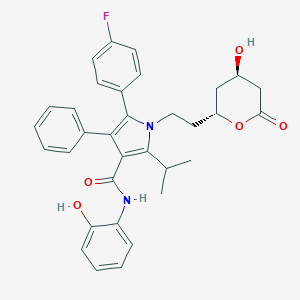

The molecular formula of Bufuralol hydrochloride is C16H24ClNO2 . Its molecular weight is 297.82 . The IUPAC name is 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethan-1-ol hydrochloride . The SMILES representation is Cl.CCC1=C2OC(=CC2=CC=C1)C(O)CNC©©C .Physical And Chemical Properties Analysis

Bufuralol hydrochloride is a crystalline solid . It has a molecular weight of 297.82 . It is soluble in ethanol (≤15mg/ml), DMSO (10mg/ml), and dimethyl formamide (15mg/ml) .科学研究应用

布非洛尔代谢的遗传控制

布非洛尔盐酸盐的代谢受遗传控制。一项研究发现,它的代谢,特别是脂族羟基化,受多态性控制,类似于去布利索喹环脂族羟基化。这一发现对理解由于遗传因素导致的药物反应个体差异具有重要意义 (Dayer et al., 1982).

血流动力学特征

在血流动力学研究中,布非洛尔盐酸盐与平多洛尔进行了比较,表明它是一种非特异性β受体阻滞剂,对β1和β2受体有亲和力。研究发现,与平多洛尔不同,布非洛尔盐酸盐在静脉注射时可以急性降低外周阻力 (Magometschnigg et al., 1979).

药理特性

布非洛尔被认为是一种非选择性β-肾上腺素受体阻滞剂,其性质类似于普萘洛尔,包括效力。它没有α-肾上腺素受体阻滞活性,但具有β-肾上腺素受体激动活性。阻断活性主要存在于(-)异构体中 (Hamilton Tc & Parkes Mw, 1977).

对肾衰竭的影响

研究表明,肾衰竭会影响布非洛尔的药代动力学,特别是增加母体化合物的血浆浓度时间曲线。这一发现表明,肾功能显着影响布非洛尔盐酸盐的药代动力学 (Balant et al., 1980).

药理遗传变异

布非洛尔的代谢受药理遗传变异的影响,在代谢不良者中观察到较高的血浆浓度。这种变异强调了在药物反应和潜在副作用中考虑遗传因素的重要性 (Dayer et al., 1983).

代谢相互作用

一项关于 H1 抗组胺药对药物代谢反应的抑制作用的研究表明,它们显着抑制 CYP2D6 介导的布非洛尔 1'-羟基化。这一发现对于理解涉及布非洛尔盐酸盐的药物-药物相互作用至关重要 (He et al., 2002).

细胞色素 P450 酶的参与

布非洛尔羟基化由人肝微粒体中的细胞色素 P450 2D6 和 1A2 酶催化。这项研究深入了解了布非洛尔代谢中涉及的特定酶途径,这对于理解其药代动力学和潜在相互作用至关重要 (Yamazaki et al., 1994).

作用机制

Bufuralol hydrochloride, also known as Bufuralol HCl, is a potent non-selective β-adrenoceptor blocking agent . Here is an overview of its mechanism of action:

Target of Action

Bufuralol primarily targets the β-adrenergic receptors . These receptors play a crucial role in mediating the catecholamine-induced activation of adenylate cyclase through the action of G proteins .

Mode of Action

Bufuralol acts as an antagonist at the β-adrenergic receptors . This means it binds to these receptors and blocks their activation, thereby inhibiting the effects of adrenergic neurotransmitters like epinephrine and norepinephrine .

Pharmacokinetics

It is known that bufuralol is metabolized by cyp2d6 . The main metabolic pathway for Bufuralol is aromatic hydroxylation .

Action Environment

The action, efficacy, and stability of Bufuralol can be influenced by various environmental factors. For instance, genetic factors such as the presence of certain polymorphisms in the CYP2D6 gene can affect the metabolism of Bufuralol . Additionally, factors like diet, age, and co-administration with other drugs can also influence its action.

安全和危害

Bufuralol hydrochloride is harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental ingestion, it is advised to rinse mouth and not induce vomiting .

属性

IUPAC Name |

2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-5-11-7-6-8-12-9-14(19-15(11)12)13(18)10-17-16(2,3)4;/h6-9,13,17-18H,5,10H2,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJBONRGCLLBWCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC2=C1OC(=C2)C(CNC(C)(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

54340-62-4 (Parent) | |

| Record name | Bufuralol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID50975052 | |

| Record name | Bufuralol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

60398-91-6, 59652-29-8 | |

| Record name | Bufuralol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60398-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bufuralol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059652298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufuralol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060398916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bufuralol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50975052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-α-[[(tert-butyl)amino]methyl]-7-ethyl-2-benzofuranmethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(tert-butylamino)-1-(7-ethyl-1-benzofuran-2-yl)ethanol;hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUFURALOL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G66IY7Q7S4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does bufuralol hydrochloride differ from other beta-blockers like pindolol in terms of its effect on peripheral resistance?

A: Unlike pindolol, which initially increases peripheral resistance, bufuralol hydrochloride administration leads to an immediate decrease in peripheral resistance. [, ] This effect persists even during physical exercise, where pindolol causes an increase in peripheral resistance. [] This suggests that bufuralol hydrochloride might possess additional mechanisms, independent of beta-receptor blockade, that influence peripheral resistance. [, ] One hypothesis proposes that this effect may be due to the inhibition of cerebral beta-receptors, potentially facilitated by faster diffusion into cerebrospinal fluid. []

Q2: What insights can be drawn from the isoproterenol challenge studies conducted with bufuralol hydrochloride?

A: Hemodynamic studies employing isoproterenol infusion have provided valuable insights into bufuralol hydrochloride's mechanism of action. Following pretreatment with either bufuralol hydrochloride or pindolol, a rightward shift in the dose-response curve for both heart rate and cardiac output was observed during isoproterenol infusion. [] This shift is indicative of effective beta-1 receptor blockade by both drugs. [] Intriguingly, the reduction in peripheral resistance, typically associated with beta-2 blockade, also exhibited a rightward shift under the influence of both drugs. []

Q3: Can you elaborate on the research regarding bufuralol hydrochloride's corneal penetration?

A: Studies have investigated the ocular pharmacokinetics of bufuralol hydrochloride using rabbit models. [] Researchers compared the corneal penetration of bufuralol hydrochloride with two other beta-blockers, acebutolol hydrochloride and timolol maleate, with varying lipophilicity. [] Bufuralol hydrochloride, being the most lipophilic, demonstrated a faster time to peak aqueous humor concentration compared to the other two drugs. [] This finding aligns with the inverse relationship observed between corneal permeability coefficients (determined in vitro) and the time to peak aqueous humor concentration. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,3-Epoxypropoxy)phenyl]acetamide](/img/structure/B194417.png)